molecular formula C21H26N2O3S B3607451 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide

Cat. No.: B3607451
M. Wt: 386.5 g/mol
InChI Key: VYORLRUFZVSCDO-UHFFFAOYSA-N
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Description

Indole derivatives, such as N,N-Dimethyltryptamine , are prominent in natural and non-natural products of biological and pharmaceutical importance . They are often considered as a “privileged scaffold” within the drug discovery arena .


Synthesis Analysis

One-pot, three-component Fischer indolisation–N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of similar compounds like N,N-Dimethyltryptamine is available as a 2D Mol file .


Chemical Reactions Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in cellular function . For instance, some indole derivatives have been shown to inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit the production of inflammatory mediators, thereby affecting the inflammatory response pathway .

Pharmacokinetics

Indole derivatives are generally known for their diverse biological activities and potential therapeutic applications . The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, many marine alkaloids, which include certain indole derivatives, are halogenated due to the presence of haloperoxidase enzymes in the marine environment . This halogenation can affect the biological activity of these compounds.

Future Directions

The future directions in the field of indole derivatives involve the development of new synthetic methods and the exploration of their biological activities . The development of one-pot, multistep regimens can provide efficiency in terms of time, cost, yield, labour, energy and consumables .

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-13-6-7-19-18(10-13)17(16(4)23-19)8-9-22-27(24,25)21-12-20(26-5)14(2)11-15(21)3/h6-7,10-12,22-23H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYORLRUFZVSCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=C(C(=C3)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Reactant of Route 2
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N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Reactant of Route 3
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Reactant of Route 4
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide

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